N-(5-Propyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
Brand Name:
Vulcanchem
CAS No.:
663167-57-5
VCID:
VC0509091
InChI:
InChI=1S/C12H12N4O2S2/c1-2-5-10-14-15-12(19-10)13-11-8-6-3-4-7-9(8)20(17,18)16-11/h3-4,6-7H,2,5H2,1H3,(H,13,15,16)
SMILES:
CCCC1=NN=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32
Molecular Formula:
C12H12N4O2S2
Molecular Weight:
308.4g/mol
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
CAS No.: 663167-57-5
Main Products
VCID: VC0509091
Molecular Formula: C12H12N4O2S2
Molecular Weight: 308.4g/mol
CAS No. | 663167-57-5 |
---|---|
Product Name | N-(5-Propyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide |
Molecular Formula | C12H12N4O2S2 |
Molecular Weight | 308.4g/mol |
IUPAC Name | 1,1-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine |
Standard InChI | InChI=1S/C12H12N4O2S2/c1-2-5-10-14-15-12(19-10)13-11-8-6-3-4-7-9(8)20(17,18)16-11/h3-4,6-7H,2,5H2,1H3,(H,13,15,16) |
Standard InChIKey | CHDAGBHZYVVCSR-UHFFFAOYSA-N |
SMILES | CCCC1=NN=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES | CCCC1=NN=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
PubChem Compound | 893505 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume